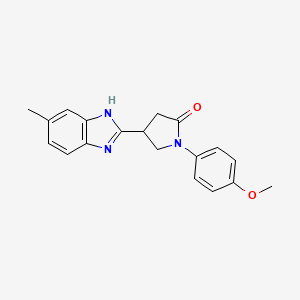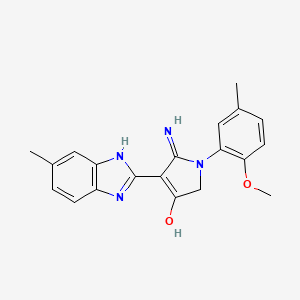
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate is a complex organic compound with the molecular formula C22H16O5S It is characterized by a benzoxathiol core structure, which is a fused ring system containing both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol core, followed by the introduction of the phenyl and methylphenoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to isolate the final product. Industrial methods aim to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
- 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-methylphenoxy)acetate may exhibit unique properties due to the presence of the methylphenoxy group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C22H16O5S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H16O5S/c1-14-7-5-6-10-18(14)25-13-20(23)26-16-11-17(15-8-3-2-4-9-15)21-19(12-16)28-22(24)27-21/h2-12H,13H2,1H3 |
Clave InChI |
GBMHULQYKGKGLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11416244.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416248.png)
![Methyl 5-(3,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11416255.png)
![Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11416261.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416272.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)

![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)

![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
